molecular formula C9H8BrFMgO2 B6287707 magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide CAS No. 738580-62-6

magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide

Cat. No.: B6287707
CAS No.: 738580-62-6
M. Wt: 271.37 g/mol
InChI Key: JNLNYXONGBOABR-UHFFFAOYSA-M
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Description

Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide is a complex organometallic compound that features a magnesium center coordinated to a fluorinated benzene ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide typically involves the reaction of a fluorinated benzene derivative with a dioxolane compound in the presence of a magnesium source. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures (0°C to -78°C) to control the reactivity

    Catalysts: Lewis acids such as titanium tetrachloride or boron trifluoride

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form simpler organomagnesium compounds.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen, or peracids

    Reducing agents: Lithium aluminum hydride or sodium borohydride

    Substitution reagents: Halides, alkoxides, or amines

Major Products Formed

    Oxidation: Formation of magnesium oxide or hydroxide derivatives

    Reduction: Formation of simpler organomagnesium compounds

    Substitution: Formation of new organomagnesium compounds with different substituents

Scientific Research Applications

Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.

    Materials Science: Potential use in the development of new materials with unique properties.

    Biological Studies: Investigated for its potential interactions with biological molecules.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide involves:

    Coordination Chemistry: The magnesium center coordinates with various ligands, influencing the reactivity of the compound.

    Electron Transfer: The compound can participate in electron transfer reactions, affecting its chemical behavior.

    Molecular Targets: Potential interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;2-(2-chlorobenzene-5-id-1-yl)-1,3-dioxolane;bromide
  • Magnesium;2-(2-bromobenzene-5-id-1-yl)-1,3-dioxolane;bromide
  • Magnesium;2-(2-iodobenzene-5-id-1-yl)-1,3-dioxolane;bromide

Uniqueness

Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and properties. Fluorine atoms are known for their strong electronegativity and ability to form strong bonds, which can enhance the stability and reactivity of the compound.

Properties

IUPAC Name

magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FO2.BrH.Mg/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;;/h2-4,9H,5-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNYXONGBOABR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFMgO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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